molecular formula C24H32O4 B3053125 Pregna-4,6-diene-3,20-dione, 17-(acetyloxy)-6-methyl-, (9beta,10alpha)- CAS No. 51154-23-5

Pregna-4,6-diene-3,20-dione, 17-(acetyloxy)-6-methyl-, (9beta,10alpha)-

Cat. No.: B3053125
CAS No.: 51154-23-5
M. Wt: 384.5 g/mol
InChI Key: RQZAXGRLVPAYTJ-GQFGMJRRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Pregna-4,6-diene-3,20-dione, 17-(acetyloxy)-6-methyl-, (9beta,10alpha)- involves several steps. One method uses 9β,10α-pregnane-5,7-diene-3,20-dione diethyl diacetal as a raw material. This compound is deprotected under acidic conditions to give 9β,10α-pregnane-4,7-diene-3,20-dione, which then undergoes rearrangement under alkaline conditions to yield the desired product . The method is noted for being simple, environmentally friendly, and having a high yield .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The use of advanced equipment and techniques helps in maintaining the quality and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

Pregna-4,6-diene-3,20-dione, 17-(acetyloxy)-6-methyl-, (9beta,10alpha)- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include sulfuric acid for deprotection and alkaline conditions for rearrangement . The specific conditions depend on the desired reaction and the nature of the starting materials.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, deprotection under acidic conditions yields 9β,10α-pregnane-4,7-diene-3,20-dione, while rearrangement under alkaline conditions yields Pregna-4,6-diene-3,20-dione, 17-(acetyloxy)-6-methyl-, (9beta,10alpha)- .

Scientific Research Applications

Pregna-4,6-diene-3,20-dione, 17-(acetyloxy)-6-methyl-, (9beta,10alpha)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Pregna-4,6-diene-3,20-dione, 17-(acetyloxy)-6-methyl-, (9beta,10alpha)- involves its interaction with progesterone receptors in the body. It mimics the action of natural progesterone, helping to regulate the menstrual cycle and maintain pregnancy . The molecular targets include progesterone receptors, and the pathways involved are related to hormone regulation and reproductive health .

Comparison with Similar Compounds

Similar Compounds

    Progesterone: A natural hormone involved in the menstrual cycle and pregnancy.

    Medroxyprogesterone acetate: A synthetic progestogen used in hormone replacement therapy and contraception.

    Norethindrone: Another synthetic progestogen used in oral contraceptives and hormone replacement therapy.

Uniqueness

Pregna-4,6-diene-3,20-dione, 17-(acetyloxy)-6-methyl-, (9beta,10alpha)- is unique in its high oral bioavailability and safety profile compared to other synthetic progestogens . It has been extensively studied and used in clinical practice, making it a reliable choice for the treatment of various gynecological conditions .

Properties

IUPAC Name

[(8R,9S,10R,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O4/c1-14-12-18-19(22(4)9-6-17(27)13-21(14)22)7-10-23(5)20(18)8-11-24(23,15(2)25)28-16(3)26/h12-13,18-20H,6-11H2,1-5H3/t18-,19+,20+,22-,23+,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQZAXGRLVPAYTJ-GQFGMJRRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4(C1=CC(=O)CC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@@]3(C(=O)C)OC(=O)C)C)[C@@]4(C1=CC(=O)CC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9040683
Record name Megestrol acetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The precise mechanism by which megestrol acetate produces effects in anorexia and cachexia is unknown at the present time, but its progestin antitumour activity may involve suppression of luteinizing hormone by inhibition of pituitary function. Studies also suggest that the megestrol's weight gain effect is related to its appetite-stimulant or metabolic effects rather than its glucocorticoid-like effects or the production of edema. It has also been suggested that megestrol may alter metabolic pathyways via interferences with the production or action of mediators such as cachectin, a hormone that inhibits adipocyte lipogenic enzymes.
Record name Megestrol acetate
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CAS No.

595-33-5
Record name Megestrol acetate
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Record name Megestrol acetate [USAN:USP]
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Record name Megestrol acetate
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Record name MEGESTROL ACETATE
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Record name Megestrol acetate
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Record name 17-hydroxy-6-methylpregna-4,6-diene-3,20-dione 17-acetate
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Melting Point

218.0-220.0 °C
Record name Megestrol acetate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00351
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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